Cas no 76303-42-9 (2,3,7,8-Tetramethoxydibenzofuran)

2,3,7,8-Tetramethoxydibenzofuran 化学的及び物理的性質
名前と識別子
-
- Dibenzofuran, 2,3,7,8-tetramethoxy-
- 4,5,11,12-TETRAMETHOXY-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- Dibenzofuran,2,3,7,8-tetramethoxy-,radical ion(1+)(9ci)
- SCHEMBL13519125
- DTXSID00506496
- 2,3,7,8-Tetramethoxydibenzo[b,d]furan
- 76303-42-9
- 2,3,7,8-Tetramethoxydibenzo[b,d]furan, AldrichCPR
- 4,5,11,12-tetramethoxy-8-oxatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- AKOS015852214
- Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI)
- 2,3,7,8-Tetramethoxydibenzo[b,d]furan radical ion(1+)
- 109881-52-9
- 2,3,7,8-Tetramethoxydibenzofuran
- DB-040885
-
- MDL: MFCD06656518
- インチ: InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3
- InChIKey: IGGYWIWIIDEXTQ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC
計算された属性
- せいみつぶんしりょう: 288.09978
- どういたいしつりょう: 288.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 411.9±40.0 °C at 760 mmHg
- フラッシュポイント: 218.2±16.3 °C
- PSA: 50.06
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,3,7,8-Tetramethoxydibenzofuran セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,7,8-Tetramethoxydibenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T303278-10mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 10mg |
$ 65.00 | 2022-06-02 | ||
TRC | T303278-5mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 5mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016570-500mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 98% | 500mg |
2258CNY | 2021-05-07 | |
A2B Chem LLC | AY10639-500mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 98% | 500mg |
$214.00 | 2024-04-19 | |
TRC | T303278-50mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 50mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016570-500mg |
2,3,7,8-Tetramethoxydibenzofuran |
76303-42-9 | 98% | 500mg |
2258.0CNY | 2021-07-13 |
2,3,7,8-Tetramethoxydibenzofuran 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2,3,7,8-Tetramethoxydibenzofuranに関する追加情報
Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9): A Comprehensive Overview in Modern Chemical Research
Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) is a structurally fascinating heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the dibenzofuran family, characterized by a fused system of two benzene rings with a furan ring incorporated between them. The presence of multiple methoxy groups at specific positions (2,3,7,8-tetramethoxy) imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The chemical structure of Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) can be described as a biphenyl core with four methoxy substituents strategically positioned to enhance its reactivity and biological potential. This arrangement not only influences its solubility and stability but also plays a crucial role in its interactions with biological targets. The compound's tetramethoxy configuration makes it particularly interesting for researchers exploring the synthesis of derivatives with enhanced pharmacological properties.
In recent years, Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) has been extensively studied for its potential applications in medicinal chemistry. The methoxy groups serve as electron-donating units, which can modulate the electronic properties of the molecule and influence its binding affinity to various biological receptors. This characteristic has made it a preferred building block for designing compounds with therapeutic effects ranging from anti-inflammatory to anticancer activities.
One of the most compelling aspects of Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) is its role in the synthesis of complex natural products and synthetic analogs. Researchers have leveraged its structural framework to develop molecules that mimic the bioactivity of naturally occurring compounds while offering improved pharmacokinetic profiles. The compound's versatility as a scaffold has been demonstrated in numerous studies where it has been used to create derivatives with enhanced binding affinity and selectivity for specific biological targets.
Recent advancements in computational chemistry have further highlighted the importance of Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) in drug discovery efforts. Molecular modeling studies have revealed that the presence of methoxy groups at the specified positions enhances the compound's ability to interact with biological macromolecules such as proteins and enzymes. This insight has guided the design of novel molecules with optimized interactions for therapeutic applications.
The synthesis of Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been developed to streamline the process and improve scalability for industrial applications. These methods often involve catalytic processes that minimize byproduct formation and enhance overall efficiency.
In addition to its pharmaceutical applications, Dibenzofuran, 2,3,7,8-tetramethoxy- (CAS No. 76303-42-9) has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The compound's ability to undergo π-stacking interactions with other aromatic molecules has been exploited to design materials with enhanced electronic conductivity and luminescence properties.
The environmental impact of Dibenzofuran, 2,3,7,tetramethoxy (CAS No. 76303 -42 -9) is another area of interest for researchers. Studies have examined its biodegradability and potential ecological effects under various environmental conditions. Understanding these properties is crucial for assessing its suitability for large-scale applications and ensuring that its use does not pose unintended environmental risks.
Future research directions for Dibenzofuran (CAS No:76303 -42 -9 ) include exploring new synthetic routes that improve yield and reduce environmental impact. Additionally , there is growing interest in developing novel derivatives with tailored bioactivities for specific therapeutic applications . Collaborative efforts between chemists , biologists , and pharmacologists are expected to drive innovation in this field .
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